molecular formula C13H22O3 B13528633 Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13528633
M. Wt: 226.31 g/mol
InChI Key: JOGXHZCYHAPSCD-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-(propan-2-yl)-1-oxaspiro[25]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with formaldehyde and a base such as potassium carbonate in an organic solvent like toluene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-methyl-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-methyl-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxamide: A related compound with similar structural features.

  • **N-methyl-1

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 2-methyl-6-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C13H22O3/c1-9(2)10-5-7-13(8-6-10)12(3,16-13)11(14)15-4/h9-10H,5-8H2,1-4H3

InChI Key

JOGXHZCYHAPSCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(CC1)C(O2)(C)C(=O)OC

Origin of Product

United States

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